

Crystal Structure Data Guide: Sulfamoyl Acetic Acid Derivatives

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Compound of Interest

Compound Name: 2-(Tert-butylsulfamoyl)acetic acid

CAS No.: 1042628-75-0

Cat. No.: B3374837

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Executive Summary & Structural Scope

Sulfamoyl acetic acid (

) and its derivatives represent a unique class of sulfonamides where the sulfamoyl group is attached to an aliphatic carbon alpha to a carbonyl. Unlike classical aromatic sulfonamides (e.g., sulfanilamide), these compounds possess distinct electronic properties due to the electron-withdrawing effect of the adjacent carbonyl group.

This guide analyzes two primary structural categories:

- Biosynthetic Intermediates: 2-Sulfamoylacetic acid (2-SA) as a ligand in the active sites of biosynthetic enzymes (SbzI, SbzJ).
- Synthetic Inhibitors: N-substituted sulfamoyl acetamides and sulfamoylphenyl acetic acids designed as Carbonic Anhydrase Inhibitors (CAIs).

Structural Comparative Analysis

Small Molecule Crystallography: Sulfamoylacetamides

Synthetic derivatives, particularly 2-diazo-2-sulfamoylacetamides, form stable crystals suitable for X-ray diffraction. These structures reveal the supramolecular synthons that govern stability.

Key Structural Features:

- **Geometry:** The sulfur atom adopts a distorted tetrahedral geometry.
- **Intramolecular Interactions:** In 2-(benzenesulfonyl)acetamide derivatives, gauche conformations are often stabilized by intramolecular interactions.
- **Packing:** The primary stabilizing force in the crystal lattice is the N-H...O=S hydrogen bonding network, forming infinite chains or dimers depending on the N-substitution.

Comparative Data: Physical Properties of Key Derivatives

Compound Class	Representative Structure	Melting Point	Key Spectroscopic Feature (NMR)	Structural Stability Factors
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| 2-Diazo-sulfamoylacetamide | 2-Diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide | 107–108 °C |

162.8 (C=O), 52.9 (OMe) | Stabilized by extended conjugation of diazo/sulfamoyl groups. | | Sulfamoylphenyl acetic acid | 2-(4-sulfamoylphenyl)acetic acid | >200 °C (dec) |

7.8 (Ar-H), 4.0 (CH₂) | Strong intermolecular H-bonds (dimers via COOH). | | Sulfamoyl-Saccharin | 6-sulfamoyl-saccharin | 224–226 °C |

8.2 (Ar-H) | Dual sulfonamide binding modes (primary vs secondary). |

Protein-Ligand Complex Data: The 2-SA Moiety

Recent crystallographic studies (2024-2025) on the altemicidin biosynthetic pathway have elucidated the binding mode of 2-sulfamoylacetic acid (2-SA) within enzyme active sites.

- Enzyme Target: Sbzl (GNAT-like N-acetyltransferase).[1]

- Ligand State: 2-SA is tethered to a Carrier Protein (SbzG) via a phosphopantetheine arm.[1]
- Binding Interactions:
 - The sulfonamide oxygen atoms accept H-bonds from backbone amides of the enzyme.
 - The amide nitrogen of the sulfamoyl group acts as a donor to catalytic residues (often Histidine or Glutamate).
 - Significance: This specific orientation is critical for the transfer of the sulfamoyl group to the acceptor molecule (6-azatetrahydroindane core).

Performance Metrics: Carbonic Anhydrase Inhibition

Sulfamoyl acetic acid derivatives function as bioisosteres to standard sulfonamides. Their performance is measured by the inhibition constant (

) against human Carbonic Anhydrase (hCA) isoforms.

Comparative Efficacy Table | Inhibitor Class | Compound Example | Target Isoform |

(nM) | Selectivity Profile | | :--- | :--- | :--- | :--- | :--- | | Standard Control | Acetazolamide (AAZ) | hCA II | 12.5 | Pan-inhibitor (Low Selectivity) | | Standard Control | Sulfanilamide | hCA II | ~200 | Low Potency | | Derivative | Sulfamoylphenyl-acetamide | hCA VII | 8.9 | High Selectivity for Brain Isoform | | Derivative | 2-(Benzylsulfinyl)benzoic acid | hCA II | 60–150 | Moderate (Lipophilic interaction driven) | | Derivative | Sulfamoyl-saccharin | hCA IX | 2–10 | Tumor-associated Isoform Selective |

Mechanism of Action: The primary sulfamoyl group (

) coordinates directly to the catalytic Zinc ion (

) in the CA active site. The "tail" (acetic acid or acetamide linker) extends into the hydrophobic or hydrophilic pockets, determining isoform selectivity (the "Tail Approach").

Experimental Protocols

Synthesis of 2-Diazo-2-sulfamoylacetamides

Source: Adapted from MDPI, 2019 (Result 1.16)

- Starting Material: Dissolve 2-sulfamoylacetamide (3 mmol) in dry Acetonitrile (24 mL).
- Reagent Addition: Add 4-nitrobenzenesulfonyl azide (3.06 mmol) as the diazo transfer reagent.
- Catalysis: Cool to 0 °C. Dropwise add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (4.5 mmol).
- Reaction: Warm to room temperature and stir for 2 hours.
- Purification: Remove solvent under reduced pressure. Purify residue via silica gel column chromatography (Ethyl Acetate:Petroleum Ether 1:10 v/v).
- Validation: Product should appear as yellow crystals. Verify via
-NMR (look for loss of methylene protons) and IR (Diazo peak ~2100 cm
).

Crystallization Protocol (Vapor Diffusion)

For co-crystallizing sulfamoyl derivatives with enzymes (e.g., Carbonic Anhydrase or SbzI):

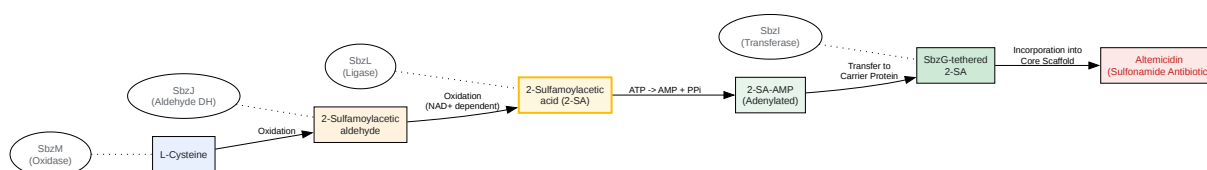
- Protein Prep: Concentrate purified protein to 10 mg/mL in 20 mM Tris-HCl (pH 8.0).
- Ligand Prep: Dissolve sulfamoyl derivative in 100% DMSO (50 mM stock).
- Incubation: Mix protein and ligand (1:2 molar ratio) and incubate on ice for 30 mins.
- Hanging Drop Setup:
 - Mix 1
L protein-ligand complex + 1
L reservoir solution.
 - Reservoir: 20% PEG 3350, 0.2 M Ammonium Acetate.

- Growth: Seal over reservoir. Incubate at 18 °C. Crystals typically appear in 3–7 days.

Visualizations

Biosynthetic Pathway & Structural Logic

This diagram illustrates the biological generation of the 2-sulfamoylacetate scaffold and its incorporation into antibiotics.

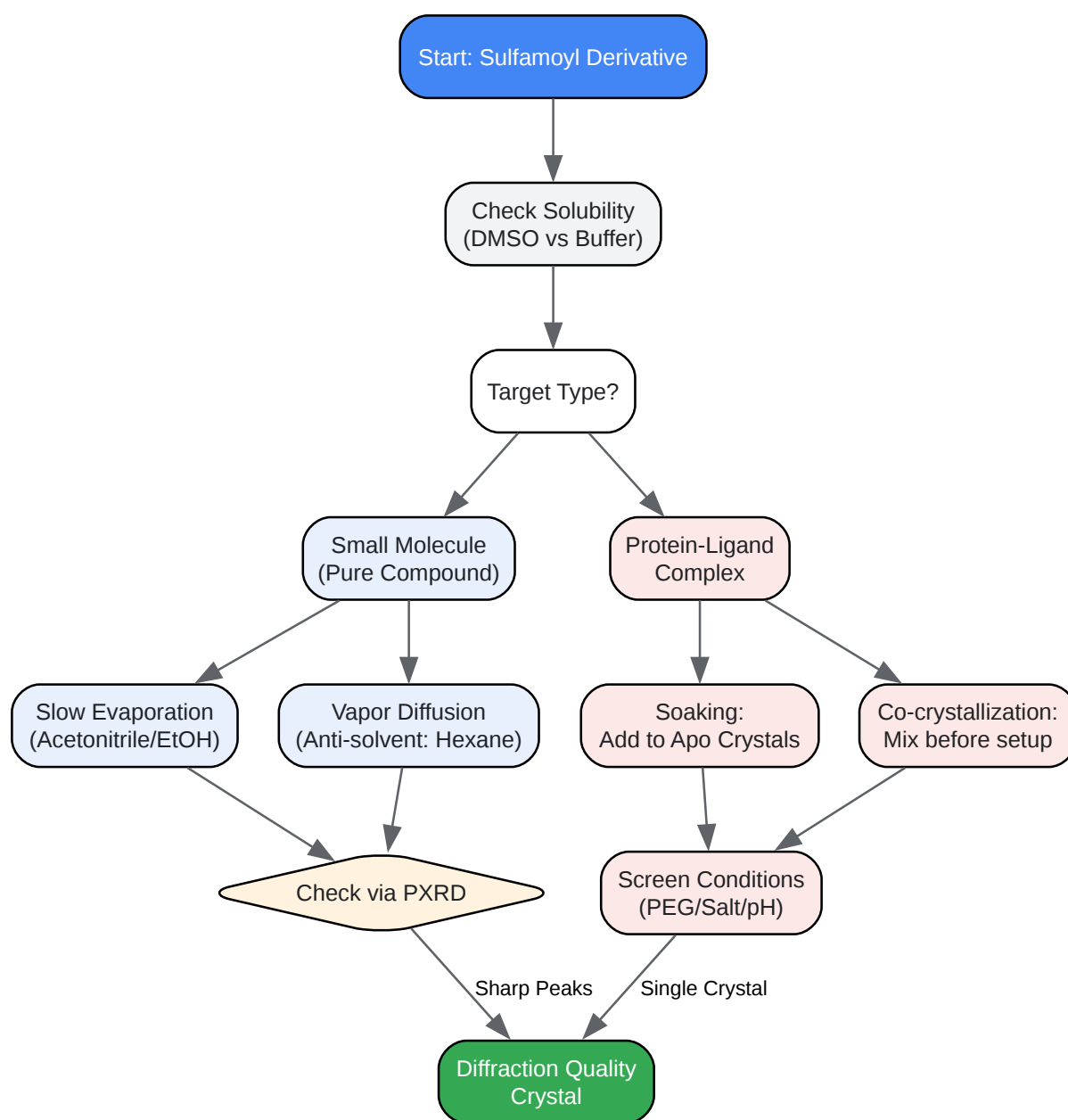


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Caption: Biosynthetic logic flow for the generation of the 2-sulfamoylacetate moiety (highlighted yellow) and its utilization by specific enzymes (SbzJ, SbzI).

Crystallization Decision Workflow

A logical guide for researchers attempting to crystallize these derivatives.



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Caption: Decision matrix for crystallizing sulfamoyl acetic acid derivatives, differentiating between small molecule structural determination and protein-bound studies.

References

- Structure-function analysis of 2-sulfamoylacetic acid synthase in altemicidin biosynthesis.

- Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. Source: MDPI (Molecules)
- The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. Source: RSC (New Journal of Chemistry)
- Structure of sulfonamide and sulfamate inhibitors of types 1–24.
- Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II. Source: Journal of Medicinal Chemistry[2]

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Sources

- 1. Structure-function analysis of carrier protein-dependent 2-sulfamoylacetyl transferase in the biosynthesis of altemicidin - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]
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